(E)-3-(4-(methylthio)phenyl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(4-methylsulfanylphenyl)-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2S3/c1-24-16-5-2-14(3-6-16)4-9-19(22)21-12-17-7-8-18(26-17)20(23)15-10-11-25-13-15/h2-11,13H,12H2,1H3,(H,21,22)/b9-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZPHSKSWAOACE-RUDMXATFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=CC(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(4-(Methylthio)phenyl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)acrylamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a thiophene moiety and a methylthio-substituted phenyl group. Its chemical formula can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₂O₂S₂
- Molecular Weight : 358.48 g/mol
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation.
- Cholinesterase Inhibition : It has been evaluated for its potential to inhibit acetylcholinesterase (AChE), which is significant for treating neurodegenerative diseases like Alzheimer's.
Anticancer Activity
Recent studies have reported the cytotoxic effects of similar compounds against various cancer cell lines. For instance, a study highlighted the efficacy of compounds with similar structural features in inhibiting cell growth in A549 (lung cancer) and HCT116 (colon cancer) cell lines. The IC₅₀ values were notably lower than those for standard chemotherapeutics, indicating promising anticancer activity.
| Compound | Cell Line | IC₅₀ Value (µg/mL) |
|---|---|---|
| This compound | HCT116 | 193.93 |
| Similar Compound 1 | A549 | 371.36 |
| Similar Compound 2 | HCT116 | 208.58 |
Cholinesterase Inhibition
The inhibition of AChE is crucial in developing treatments for Alzheimer's disease. The compound's structural similarities to known AChE inhibitors suggest it may also exhibit this activity. In vitro assays have demonstrated that compounds with similar thiophene structures show significant inhibition of AChE.
In a comparative study, several thiazolidinone derivatives were tested for their AChE inhibitory activity:
| Compound | AChE Inhibition IC₅₀ (µM) |
|---|---|
| Thiazolidinone 1 | 13.81 |
| Thiazolidinone 2 | 3.11 |
| This compound | TBD |
The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary molecular docking studies indicate that it may interact with specific enzyme active sites, thereby inhibiting their functions.
Case Studies
- In Vitro Studies : A series of in vitro assays were conducted to assess the compound's effect on various cancer cell lines and its cholinesterase inhibition potential.
- In Vivo Studies : Future research should focus on in vivo models to evaluate the pharmacokinetics and therapeutic efficacy of this compound.
Comparison with Similar Compounds
Substituent Variations in Acrylamide Derivatives
The target compound’s key structural motifs are compared below with analogues from the literature:
Key Observations :
- Thiophene vs. Phenyl Rings : The target’s dual thiophene system may improve π-π stacking compared to purely phenyl-based analogues (e.g., compounds) .
- Sulfur-Containing Groups : The methylthio (SMe) group in the target compound enhances lipophilicity relative to electron-withdrawing groups (e.g., nitro in ) or halogens (e.g., iodine in ).
- Heteroaromatic Carbonyls : The thiophene-3-carbonyl group introduces a unique electronic profile compared to acetyl () or sulfonyl () substituents.
Preparation Methods
Knoevenagel Condensation
The Knoevenagel reaction between 4-(methylthio)benzaldehyde 1 and cyanoacetamide 2 under basic conditions yields (E)-3-(4-(methylthio)phenyl)-2-cyanoacrylamide 3 (Scheme 1). Subsequent hydrolysis of the nitrile group to a carboxylic acid is achieved via alkaline conditions (e.g., NaOH, H₂O/EtOH, reflux), producing (E)-3-(4-(methylthio)phenyl)acrylic acid 4 .
Scheme 1 :
4-(Methylthio)benzaldehyde **1** + Cyanoacetamide **2**
→ Knoevenagel (piperidine, EtOH, reflux)
→ (E)-3-(4-(Methylthio)phenyl)-2-cyanoacrylamide **3**
→ Hydrolysis (NaOH, H₂O/EtOH)
→ (E)-3-(4-(Methylthio)phenyl)acrylic acid **4**
Horner–Wadsworth–Emmons (HWE) Reaction
Alternatively, the HWE reaction employs 4-(methylthio)benzaldehyde 1 and a phosphonate ester 5 (e.g., diethyl (2-oxoethyl)phosphonate) to form (E)-3-(4-(methylthio)phenyl)acrylate ester 6 (Scheme 2). Hydrolysis of the ester (LiOH, THF/H₂O) yields the acrylic acid 4 .
Scheme 2 :
4-(Methylthio)benzaldehyde **1** + Diethyl (2-oxoethyl)phosphonate **5**
→ HWE (NaH, THF, 0°C to RT)
→ (E)-3-(4-(Methylthio)phenyl)acrylate ester **6**
→ Hydrolysis (LiOH, THF/H₂O)
→ (E)-3-(4-(Methylthio)phenyl)acrylic acid **4**
Synthesis of (5-(Thiophene-3-carbonyl)thiophen-2-yl)methylamine
Friedel-Crafts Acylation
Thiophene-3-carbonyl chloride 7 is prepared via reaction of thiophene-3-carboxylic acid with thionyl chloride (SOCl₂, reflux). Friedel-Crafts acylation of thiophene 8 with 7 (AlCl₃, CH₂Cl₂, 0°C to RT) yields 5-(thiophene-3-carbonyl)thiophene-2-carbaldehyde 9 (Scheme 3).
Scheme 3 :
Thiophene-3-carboxylic acid + SOCl₂
→ Reflux → Thiophene-3-carbonyl chloride **7**
Thiophene **8** + **7** (AlCl₃, CH₂Cl₂)
→ 5-(Thiophene-3-carbonyl)thiophene-2-carbaldehyde **9**
Reductive Amination
Reduction of aldehyde 9 to alcohol 10 (NaBH₄, MeOH) followed by conversion to amine 11 is achieved via a Gabriel synthesis (phthalimide, DIAD, PPh₃; then hydrazine, EtOH). Alternatively, reductive amination of 9 with ammonium acetate and NaBH₃CN (MeOH, RT) directly yields 11 (Scheme 4).
Scheme 4 :
5-(Thiophene-3-carbonyl)thiophene-2-carbaldehyde **9**
→ NaBH₄, MeOH → Alcohol **10**
→ Gabriel synthesis (phthalimide, DIAD, PPh₃)
→ Hydrazine, EtOH → (5-(Thiophene-3-carbonyl)thiophen-2-yl)methylamine **11**
Amidation and Final Coupling
Acyl Chloride Formation
Activation of acrylic acid 4 with thionyl chloride (SOCl₂, reflux) yields (E)-3-(4-(methylthio)phenyl)acryloyl chloride 12 .
Amide Bond Formation
Reaction of 12 with amine 11 in the presence of a base (e.g., triethylamine, CH₂Cl₂, 0°C to RT) produces the target compound 13 (Scheme 5).
Scheme 5 :
(E)-3-(4-(Methylthio)phenyl)acryloyl chloride **12** + Amine **11**
→ Triethylamine, CH₂Cl₂
→ (E)-3-(4-(Methylthio)phenyl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)acrylamide **13**
Stereochemical Control and Characterization
The (E)-configuration of the acrylamide double bond is confirmed via $$ ^1H $$-NMR (J = 15–16 Hz for trans-vinylic protons). IR spectroscopy validates the amide carbonyl (1650–1680 cm⁻¹) and thiophene carbonyl (1700–1720 cm⁻¹). High-resolution mass spectrometry (HRMS) provides molecular ion confirmation.
Comparative Analysis of Synthetic Routes
Challenges and Optimization
- Regioselectivity in Friedel-Crafts : Use of AlCl₃ at low temperatures minimizes side reactions.
- Amine Stability : Protection of the amine during acylation (e.g., Boc groups) prevents undesired side reactions.
- Stereochemical Purity : HWE reaction ensures >95% (E)-selectivity due to its concerted mechanism.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare (E)-3-(4-(methylthio)phenyl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)acrylamide?
Answer:
The synthesis typically involves multi-step coupling reactions. For example:
- Step 1: Activation of carboxylic acid groups (e.g., thiophene-3-carbonyl chloride) using coupling agents like EDCI in anhydrous DMF under ice-cooling conditions .
- Step 2: Amide bond formation between the activated carbonyl and the amine-containing intermediate (e.g., (5-aminomethylthiophen-2-yl) derivatives) under stirring at room temperature .
- Step 3: Purification via column chromatography with mixed solvents (e.g., ethyl acetate/petroleum ether) and validation using H/C NMR and high-resolution mass spectrometry (HRMS) .
Key Considerations:
- Use of moisture-sensitive reagents necessitates inert atmospheres (e.g., nitrogen) .
- Solvent polarity impacts reaction efficiency; DMF or THF is preferred for polar intermediates .
Basic: How is structural confirmation achieved for this acrylamide derivative?
Answer:
Structural validation relies on complementary analytical techniques:
- NMR Spectroscopy: H NMR confirms proton environments (e.g., vinyl protons at δ 6.5–7.5 ppm for the acrylamide backbone) and C NMR identifies carbonyl carbons (e.g., thiophene-3-carbonyl at ~170 ppm) .
- Mass Spectrometry: HRMS provides exact mass matching (e.g., [M+H] ion within 2 ppm error) .
- Elemental Analysis: Carbon, hydrogen, nitrogen, and sulfur content are quantified to verify stoichiometry .
Pitfalls:
- Overlapping NMR signals from aromatic thiophene rings may require 2D NMR (e.g., COSY, HSQC) for resolution .
Advanced: How can reaction yields be optimized for thiophene-containing intermediates in this synthesis?
Answer:
Optimization strategies include:
- Catalyst Screening: Triethylamine or DMAP improves coupling efficiency in amide bond formation .
- Temperature Control: Lower temperatures (0–5°C) minimize side reactions during acid activation .
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of thiophene intermediates, while ethanol/water mixtures aid in crystallization .
- Reaction Monitoring: Thin-layer chromatography (TLC) with UV visualization tracks intermediate purity .
Data Contradiction Note:
Some studies report reduced yields when using EDCI vs. DCC for bulky substrates, necessitating case-specific catalyst selection .
Advanced: What computational methods support structure-activity relationship (SAR) studies for this compound?
Answer:
- Molecular Docking: Predicts binding affinity to biological targets (e.g., kinases) using software like AutoDock Vina. The thiophene-3-carbonyl group often shows π-π stacking with hydrophobic receptor pockets .
- DFT Calculations: Evaluates electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity or bioactivity .
- MD Simulations: Assesses conformational stability of the acrylamide backbone in solvated systems .
Validation:
Experimental IC values from enzyme inhibition assays are compared with docking scores to refine models .
Advanced: How are contradictions in biological activity data resolved for structurally similar acrylamides?
Answer:
- Source Analysis: Compare assay conditions (e.g., cell lines, incubation times). For example, conflicting cytotoxicity data may arise from variations in MTT assay protocols .
- Metabolic Stability Testing: Liver microsome studies identify degradation pathways that reduce apparent activity .
- Proteomic Profiling: LC-MS/MS screens off-target interactions to explain unexpected bioactivity .
Case Study:
A 2025 study resolved discrepancies in anti-inflammatory activity by standardizing LPS-induced TNF-α secretion assays across labs .
Basic: What safety precautions are critical when handling this compound?
Answer:
- PPE: Use nitrile gloves, lab coats, and goggles due to potential skin/eye irritation .
- Ventilation: Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., thiophene derivatives) .
- Waste Disposal: Quench reactive intermediates (e.g., acyl chlorides) with ice-cold methanol before disposal .
Regulatory Compliance:
Follow OSHA guidelines for acrylamide handling and maintain SDS documentation .
Advanced: What analytical techniques troubleshoot low purity in the final product?
Answer:
- HPLC Method Development: Gradient elution (e.g., 10–90% acetonitrile in water) resolves co-eluting impurities .
- Recrystallization Optimization: Solvent mixtures (e.g., dichloromethane/hexane) improve crystal lattice formation .
- Mass-Directed Purification: Preparative LC-MS isolates target ions from complex mixtures .
Example:
A 2025 study achieved >99% purity by switching from silica gel to reverse-phase C18 columns for chromatography .
Advanced: How does the methylthio group influence the compound’s electronic and biological properties?
Answer:
- Electron-Donating Effects: The methylthio (-SMe) group increases electron density on the phenyl ring, enhancing π-stacking with aromatic residues in target proteins .
- Metabolic Impact: Sulfur oxidation by CYP450 enzymes may reduce bioavailability, requiring prodrug strategies .
- SAR Insights: Methylthio-substituted analogs show 3–5-fold higher kinase inhibition vs. methoxy derivatives in comparative studies .
Validation:
Electrochemical assays (e.g., cyclic voltammetry) quantify redox potentials influenced by -SMe .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
